

# GNE-049: A Potent and Selective Inhibitor of CBP/p300 Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Gne-049   |           |
| Cat. No.:            | B15572026 | Get Quote |

**GNE-049** is a highly potent and selective small molecule inhibitor targeting the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1] Developed by Genentech, this compound has demonstrated significant anti-tumor activity in preclinical models of castration-resistant prostate cancer and hematologic malignancies.[2] Its mechanism of action involves the disruption of protein-protein interactions at the level of chromatin, leading to the downregulation of key oncogenic signaling pathways.[2]

## **Selectivity Profile of GNE-049**

The selectivity of **GNE-049** for the CBP and p300 bromodomains over other bromodomain families is a key feature of its therapeutic potential. Extensive screening using the BROMOscan® platform has quantified its binding affinity against a wide panel of human bromodomains.



| Bromodomain Target | IC50 (nM) | Selectivity vs. BRD4 (fold) |
|--------------------|-----------|-----------------------------|
| СВР                | 1.1       | 3855                        |
| p300               | 2.3       | 1843                        |
| BRD4               | 4240      | 1                           |
| BRD2 (BD1)         | >10000    | <0.42                       |
| BRD2 (BD2)         | >10000    | <0.42                       |
| BRD3 (BD1)         | >10000    | <0.42                       |
| BRD3 (BD2)         | >10000    | <0.42                       |
| BRDT (BD1)         | >10000    | <0.42                       |
| BRDT (BD2)         | >10000    | <0.42                       |
| BRD1               | >10000    | <0.42                       |
| BRD7               | >10000    | <0.42                       |
| BRD9               | >10000    | <0.42                       |
| ATAD2              | >10000    | <0.42                       |
| BAZ2A              | >10000    | <0.42                       |
| BAZ2B              | >10000    | <0.42                       |
| CECR2              | >10000    | <0.42                       |
| CREBBP (N-term)    | 1.1       | 3855                        |
| EP300 (N-term)     | 2.3       | 1843                        |
| FALZ               | >10000    | <0.42                       |
| GCN5L2             | >10000    | <0.42                       |
| KIAA1240           | >10000    | <0.42                       |
| PBRM1 (BD2)        | >10000    | <0.42                       |
| PBRM1 (BD5)        | >10000    | <0.42                       |



| PCAF        | >10000 | <0.42 |
|-------------|--------|-------|
| SMARCA2     | >10000 | <0.42 |
| SMARCA4     | >10000 | <0.42 |
| TAF1 (BD1)  | >10000 | <0.42 |
| TAF1 (BD2)  | >10000 | <0.42 |
| TAF1L (BD1) | >10000 | <0.42 |
| TAF1L (BD2) | >10000 | <0.42 |
| TIF1a (BD)  | >10000 | <0.42 |
| TRIM24      | >10000 | <0.42 |
| WDR9        | >10000 | <0.42 |

This table summarizes the selectivity of **GNE-049** against a panel of human bromodomains as determined by BROMOscan®. Data is sourced from the supplementary materials of Jin et al., 2017.

As the data illustrates, **GNE-049** exhibits remarkable selectivity for CBP and p300, with IC50 values in the low nanomolar range.[1] In contrast, its affinity for other bromodomains, including the well-studied BET family (BRD2, BRD3, BRD4), is significantly lower, with IC50 values greater than 10,000 nM. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

### **Experimental Methodologies**

The determination of **GNE-049**'s potency and selectivity involved several key biochemical and cellular assays.

#### **Biochemical Bromodomain Binding Assays (TR-FRET)**

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were employed to quantify the binding affinity of **GNE-049** to isolated bromodomain proteins.





Click to download full resolution via product page

TR-FRET Assay Principle for Bromodomain Inhibitor Screening.

Protocol: The binding of biotinylated small-molecule ligands to recombinant His-tagged bromodomains was assessed. Test compounds that compete with the biotinylated ligand for bromodomain binding reduce the TR-FRET signal. The assay was performed in a 384-well plate format. Recombinant His-tagged bromodomain protein, a biotinylated small-molecule



probe, and the test compound (**GNE-049**) were incubated together. Subsequently, Europium-labeled streptavidin (donor) and Allophycocyanin-labeled anti-His antibody (acceptor) were added. Upon excitation of the donor fluorophore, energy transfer to the acceptor occurs only when the donor and acceptor are in close proximity (i.e., when the bromodomain is bound to the biotinylated probe). The resulting FRET signal was measured on a suitable plate reader. The IC50 values were calculated from the dose-response curves.

#### **Cellular Bromodomain Engagement Assays (BRET)**

Bioluminescence Resonance Energy Transfer (BRET) assays were utilized to confirm the engagement of **GNE-049** with its target bromodomains within a cellular context.





Click to download full resolution via product page

BRET Assay Principle for Cellular Target Engagement.

Protocol: A NanoBRET<sup>™</sup> Target Engagement Intracellular Kinase Assay was adapted for bromodomains. Cells were engineered to express a fusion protein of the target bromodomain (CBP or p300) and NanoLuc® luciferase. These cells were then treated with a cell-permeable



fluorescent tracer that binds to the bromodomain, leading to BRET upon addition of the NanoLuc® substrate. **GNE-049** was then added in a dose-response manner, and its ability to displace the tracer and reduce the BRET signal was measured. This allowed for the determination of the cellular IC50 value, reflecting the compound's ability to engage its target in a living cell.

#### **BROMOscan®**

The BROMOscan® technology from DiscoveRx is a competition binding assay used for broad selectivity profiling.



Click to download full resolution via product page

Workflow of the BROMOscan® Competition Binding Assay.

Protocol: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. A large panel of bromodomains is



individually tested. In the absence of a competing compound, the bromodomain binds to the immobilized ligand and is captured on a solid support. The amount of bound bromodomain is then quantified by qPCR of the attached DNA tag. When a potent inhibitor like **GNE-049** is present, it prevents the bromodomain from binding to the immobilized ligand, resulting in a lower amount of captured bromodomain and a reduced qPCR signal. The results are reported as percent of control, which is then used to calculate IC50 values.

## **Signaling Pathway**

**GNE-049** exerts its anti-cancer effects by inhibiting the co-activator function of CBP/p300, which is crucial for the transcriptional activity of the androgen receptor (AR) and other oncogenic transcription factors like MYC.





Click to download full resolution via product page

**GNE-049** Inhibition of the Androgen Receptor Signaling Pathway.

In castration-resistant prostate cancer, the androgen receptor signaling pathway remains a key driver of tumor growth.[3] Androgens bind to the AR in the cytoplasm, leading to its dimerization and translocation to the nucleus.[4] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) in the promoter regions of target genes. This binding recruits co-activators, including CBP and p300.[4] The bromodomains of CBP/p300 recognize acetylated lysine



residues on histones, facilitating chromatin remodeling and the recruitment of the transcriptional machinery, ultimately leading to the expression of genes that promote cell proliferation and survival, such as MYC and Prostate-Specific Antigen (PSA).[2] **GNE-049**, by selectively inhibiting the CBP/p300 bromodomains, prevents their co-activator function, thereby suppressing AR-mediated gene transcription and blocking tumor growth.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 4. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (CPI-637) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GNE-049: A Potent and Selective Inhibitor of CBP/p300 Bromodomains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572026#gne-049-selectivity-over-other-bromodomains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com